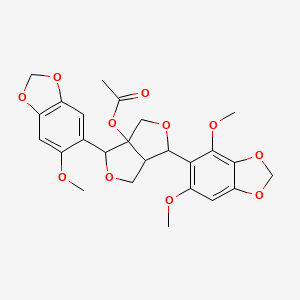
2-Demethoxyleptostachyol acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Demethoxyleptostachyol acetate is a natural product with the molecular formula C25H26O11This compound is typically found in a solid powder form and is used primarily for research purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Demethoxyleptostachyol acetate involves several steps, including the extraction of natural precursors and subsequent chemical modifications. The specific synthetic routes and reaction conditions are not widely documented, but general methods for similar compounds involve the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound is not well-established due to its primary use in research. standard practices in the production of similar natural products include large-scale extraction from plant sources, followed by purification and chemical modification processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-Demethoxyleptostachyol acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
2-Demethoxyleptostachyol acetate has several applications in scientific research, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 2-Demethoxyleptostachyol acetate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to exert its effects through binding to cellular receptors and modulating biochemical pathways. This can lead to various biological responses, including changes in gene expression, enzyme activity, and cellular signaling .
Comparaison Avec Des Composés Similaires
2-Demethoxyleptostachyol acetate can be compared with other similar compounds, such as:
Leptostachyol acetate: A related compound with similar structural features but different functional groups.
Demethoxyleptostachyol: A compound lacking the acetate group, which may result in different chemical and biological properties.
Methoxyleptostachyol acetate: A compound with an additional methoxy group, potentially altering its reactivity and applications
These comparisons highlight the unique features of this compound, such as its specific functional groups and resulting chemical behavior, which distinguish it from other related compounds.
Propriétés
Formule moléculaire |
C25H26O11 |
|---|---|
Poids moléculaire |
502.5 g/mol |
Nom IUPAC |
[6-(4,6-dimethoxy-1,3-benzodioxol-5-yl)-3-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate |
InChI |
InChI=1S/C25H26O11/c1-12(26)36-25-9-31-21(20-18(28-3)7-19-22(23(20)29-4)35-11-34-19)14(25)8-30-24(25)13-5-16-17(33-10-32-16)6-15(13)27-2/h5-7,14,21,24H,8-11H2,1-4H3 |
Clé InChI |
NEVZOKDDDUKDFR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC12COC(C1COC2C3=CC4=C(C=C3OC)OCO4)C5=C(C=C6C(=C5OC)OCO6)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![furo[3,2-e][1]benzofuran](/img/structure/B14758274.png)
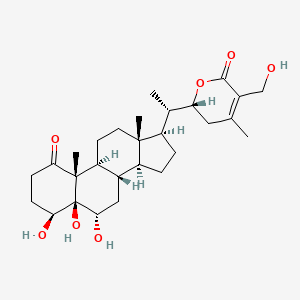
![acetic acid;(4S)-4-[[(2R)-2-amino-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14758292.png)
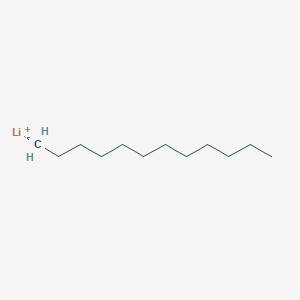

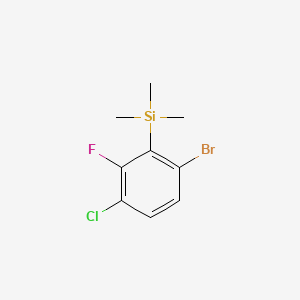
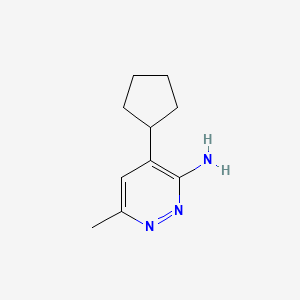
![Thieno[3,2-b]quinoline](/img/structure/B14758317.png)
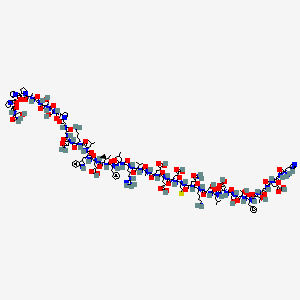
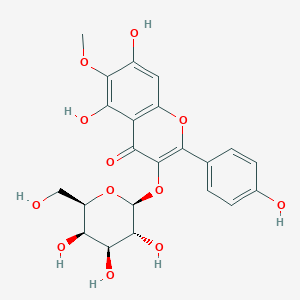
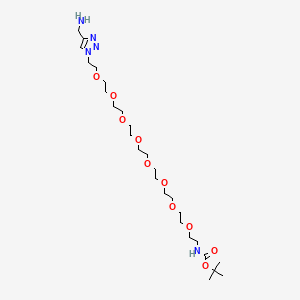
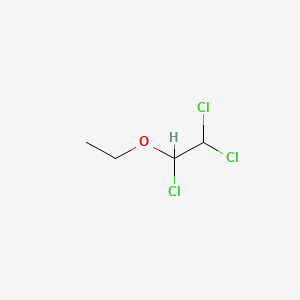
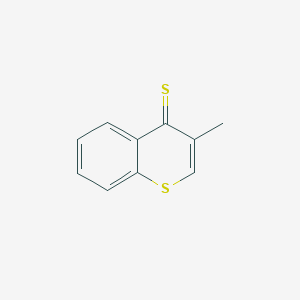
![(2S)-2-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14758366.png)
